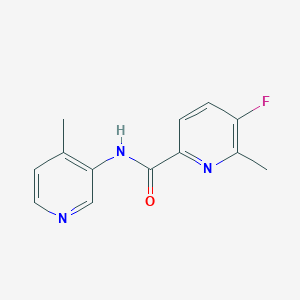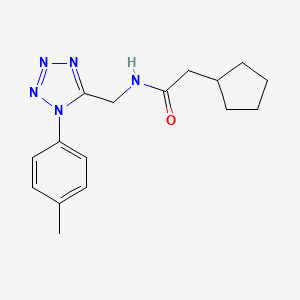
2-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide, also known as CP-471, is a chemical compound that has been widely studied in scientific research. It belongs to the class of tetrazole-based compounds and has shown potential therapeutic effects in various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
- Novel Compound Synthesis : Compounds with structures similar to 2-Cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide are synthesized and characterized using techniques like X-ray diffraction, demonstrating the diversity and complexity of organic synthesis in the field of chemistry (Sebhaoui et al., 2020).
Antitumor Activity
- Potential in Cancer Research : Related compounds show promising antitumor activity, highlighting the significance of such chemicals in the development of new cancer therapies (Albratty et al., 2017).
Metabolism Studies
- Metabolic Process Insights : The N-acetylation of carcinogenic compounds in human organs, akin to the structural relatives of 2-Cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide, offers insights into human metabolic processes and the impact of such compounds on health (Kanai et al., 1988).
Corrosion Inhibition
- Industrial Applications : Similar acetamide derivatives have been studied for their corrosion inhibition properties, indicating potential industrial applications in protecting materials against corrosive environments (Yıldırım & Cetin, 2008).
Biological Interest
- Biologically Active Derivatives : The synthesis of biologically interesting derivatives of similar compounds underscores the role of such chemical structures in medicinal chemistry and drug design (Fadda et al., 2010).
Anticancer Agents
- Anticancer Potential : Certain derivatives exhibit significant anticancer properties, further emphasizing the importance of these compounds in the development of new oncological treatments (Evren et al., 2019).
properties
IUPAC Name |
2-cyclopentyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-6-8-14(9-7-12)21-15(18-19-20-21)11-17-16(22)10-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWWVTCYTSJWBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2395167.png)
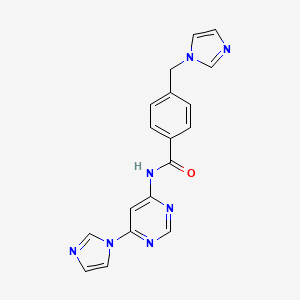
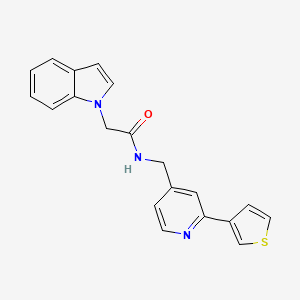

![2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2395174.png)

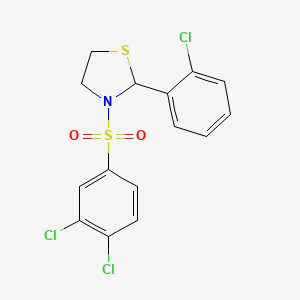
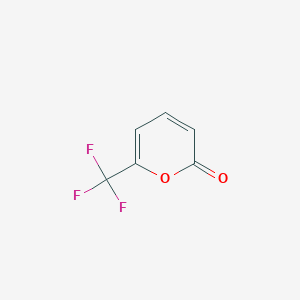

![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395183.png)
![6-[5-(2-Fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2395186.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2395188.png)
![1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2395189.png)
